An In-depth Technical Guide to the Synthesis and Chemical Properties of Ambucetamide
An In-depth Technical Guide to the Synthesis and Chemical Properties of Ambucetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of Ambucetamide, an antispasmodic agent. The information is curated for professionals in research and drug development, with a focus on detailed experimental protocols, quantitative data, and visual representations of chemical pathways.
Introduction
Ambucetamide is an antispasmodic compound discovered by Paul Janssen in 1953.[1] Its primary clinical application has been in the relief of menstrual pain.[1][2] Chemically, it is known as 2-(dibutylamino)-2-(4-methoxyphenyl)acetamide.[1] This guide delves into the core scientific aspects of Ambucetamide, providing a foundational resource for further research and development.
Chemical Properties
Ambucetamide is a white to pale yellow solid with a molecular formula of C₁₇H₂₈N₂O₂ and a molecular weight of 292.42 g/mol .[3][4] It is practically insoluble in water but soluble in organic solvents such as DMSO, ethyl acetate, and methanol.[3]
Physicochemical Parameters
A summary of the key physicochemical properties of Ambucetamide is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₈N₂O₂ | [3][4] |
| Molecular Weight | 292.42 g/mol | [3][4] |
| Melting Point | 131-133°C | [3] |
| Boiling Point | 421.5°C at 760 mmHg | [3] |
| Density | 1.018 g/cm³ | [3] |
| XLogP3 | 3.4 | [5] |
| pKa | Data not available | |
| Stability | Data not available |
Synthesis Pathway
The synthesis of Ambucetamide is achieved through a Strecker synthesis, a well-established method for the synthesis of α-amino acids and their derivatives.[6] The reaction proceeds in two main steps, starting from anisaldehyde, dibutylamine, and potassium cyanide.[6][7][8]
First, the reaction of anisaldehyde and dibutylamine forms an iminium ion intermediate. This is followed by the nucleophilic addition of a cyanide ion (from potassium cyanide) to the iminium ion, which yields the α-aminonitrile, 2-(dibutylamino)-2-(4-methoxyphenyl)acetonitrile. The second step involves the hydrolysis of the nitrile group of this intermediate to an amide, yielding the final product, Ambucetamide.[6]
Experimental Protocols
Note: The detailed experimental protocol from the original 1954 publication by Janssen is not readily accessible. The following is a generalized protocol for the Strecker synthesis of an α-amino amide, based on the known starting materials and reaction type.
Step 1: Synthesis of 2-(dibutylamino)-2-(4-methoxyphenyl)acetonitrile (α-Aminonitrile Intermediate)
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In a reaction vessel, combine equimolar amounts of anisaldehyde and dibutylamine in a suitable solvent such as methanol or ethanol.
-
Stir the mixture at room temperature to facilitate the formation of the corresponding imine.
-
Slowly add an aqueous solution of potassium cyanide (an equimolar amount) to the reaction mixture. The reaction is typically carried out at or below room temperature.
-
Continue stirring for several hours to allow for the complete formation of the α-aminonitrile.
-
Upon reaction completion, extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude α-aminonitrile. Purification can be achieved by chromatography if necessary.
Step 2: Hydrolysis of the α-Aminonitrile to Ambucetamide
-
Dissolve the crude α-aminonitrile in a suitable solvent, such as a mixture of a strong acid (e.g., hydrochloric acid or sulfuric acid) and an alcohol or water.
-
Heat the reaction mixture under reflux for several hours to facilitate the hydrolysis of the nitrile to the amide.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the crude Ambucetamide.
-
Collect the solid product by filtration and wash it with water.
-
Recrystallize the crude product from a suitable solvent system to obtain pure Ambucetamide.
Mechanism of Action
Ambucetamide exerts its antispasmodic effects on smooth muscle, particularly the myometrium.[2] While the precise molecular targets and signaling pathways have not been extensively elucidated for Ambucetamide itself, its pharmacological profile suggests a mechanism of action common to other antispasmodic agents, likely involving anticholinergic and calcium channel blocking activities.[9][10]
Proposed Signaling Pathway
The contractile state of smooth muscle is primarily regulated by the intracellular concentration of calcium ions (Ca²⁺) and the activity of the parasympathetic nervous system, mediated by the neurotransmitter acetylcholine (ACh).
-
Anticholinergic Activity: Acetylcholine released from parasympathetic nerve endings binds to muscarinic receptors (primarily M2 and M3 subtypes) on the surface of smooth muscle cells. This binding initiates a signaling cascade that leads to an increase in intracellular Ca²⁺ and subsequent muscle contraction. Ambucetamide may act as an antagonist at these muscarinic receptors, blocking the binding of acetylcholine and thereby preventing the initiation of the contractile signal.
-
Calcium Channel Blockade: The influx of extracellular Ca²⁺ through voltage-gated calcium channels is a critical step in smooth muscle contraction. Ambucetamide may directly block these calcium channels, reducing the influx of Ca²⁺ into the cell and leading to muscle relaxation.[10]
Experimental Protocols for Pharmacological Evaluation
The following are summaries of the types of experimental protocols that have been used to evaluate the antispasmodic activity of compounds like Ambucetamide, based on historical literature.[2][9]
In Vitro Uterine Muscle Contraction Assay
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Tissue Preparation: Obtain uterine tissue from a suitable animal model (e.g., rat, guinea pig) and prepare isolated strips of myometrium.
-
Experimental Setup: Mount the tissue strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O₂ and 5% CO₂.
-
Contraction Induction: Induce uterine contractions using a contractile agent such as oxytocin, vasopressin, or a menstrual stimulant extract.
-
Drug Application: After establishing a stable baseline of contractions, add increasing concentrations of Ambucetamide to the organ bath.
-
Data Recording and Analysis: Record the changes in the amplitude and frequency of uterine contractions. Analyze the data to determine the inhibitory effect of Ambucetamide and calculate parameters such as the IC₅₀.
In Vivo Uterine Motility Study in Anesthetized Animals
-
Animal Preparation: Anesthetize a suitable animal model (e.g., rat, dog) and surgically expose the uterus.
-
Measurement of Uterine Activity: Insert a balloon catheter into the uterine horn to measure changes in intrauterine pressure, or use strain gauges sutured to the uterine surface to record contractions.
-
Drug Administration: Administer Ambucetamide intravenously or via another appropriate route.
-
Data Collection: Continuously record uterine motility before and after drug administration.
-
Analysis: Analyze the recordings to assess the effect of Ambucetamide on the frequency, amplitude, and tone of uterine contractions.
Conclusion
This technical guide has provided a detailed overview of the synthesis and chemical properties of Ambucetamide. The synthesis via a Strecker reaction is a classic and efficient method. While some physicochemical properties are known, further experimental investigation is required to determine its pKa and fully characterize its stability profile. The proposed mechanism of action, involving both anticholinergic and calcium channel blocking activities, is consistent with its observed antispasmodic effects, though more specific molecular studies would be beneficial for a complete understanding. The information presented herein serves as a valuable resource for scientists and researchers engaged in the study and development of antispasmodic agents.
References
- 1. Calcium channel antagonists, Part I: Fundamental properties: mechanisms, classification, sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ambucetamide | C17H28N2O2 | CID 10616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The acetylcholine sensitivity of frog muscle fibres after complete or partial denervation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
